molecular formula C19H14FN5O2 B2911920 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-57-9

1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2911920
CAS No.: 1207017-57-9
M. Wt: 363.352
InChI Key: IZKGLTQJYJCYOH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a furan-2-ylmethyl group, a pyridin-4-yl group, and a 1,2,3-triazole-4-carboxamide moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the furan-2-ylmethyl group: This can be done using a furan-2-ylmethyl halide in a substitution reaction.

    Incorporation of the pyridin-4-yl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Coupling Reactions: The pyridin-4-yl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the furan and pyridinyl groups may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide include:

    1-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-bromophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromophenyl group.

    1-(4-methylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methylphenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGLTQJYJCYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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